molecular formula C19H20O6 B1591617 Phenyl 4,6-O-benzylidene-b-D-glucopyranoside CAS No. 75829-66-2

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Cat. No. B1591617
CAS RN: 75829-66-2
M. Wt: 344.4 g/mol
InChI Key: VEVONSHXUHYXKX-HIQCEYAYSA-N
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Description

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside, also known as PBG, is a glucose derivative . It has an empirical formula of C19H20O6 and a molecular weight of 344.36 . This compound has gained significant interest in recent years due to its potential in studying an array of ailments, encompassing diabetes, cancer, and neurodegenerative disorders .


Molecular Structure Analysis

The IUPAC name for Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol . The SMILES string representation is O[C@@H]1C@@H[C@@H]2OC(OC[C@H]2O[C@H]1Oc3ccccc3)c4ccccc4 .


Physical And Chemical Properties Analysis

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is a solid substance . It has an optical activity of [α]21/D −56°, c = 2 in acetone . The melting point is 194-196 °C (dec.) (lit.) .

Scientific Research Applications

    Carbohydrate Chemistry

    • Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is used in the field of carbohydrate chemistry . It is used as a chiral building block and important intermediate in the preparation of different sugars .
    • The methods of application or experimental procedures involve various chemical reactions, including regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers .
    • The outcomes of these reactions are often influenced by the structure of the substrate and neighboring substituents .

    Drug Discovery and Design

    • This compound exhibits strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design .
    • The outcomes of these studies can lead to the development of new therapeutic agents .

    Study of Ailments

    • Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is used in studying an array of ailments, encompassing diabetes, cancer, and neurodegenerative disorders .
    • The outcomes of these studies can lead to a better understanding of these diseases and potential therapeutic strategies .

    Organic Synthesis

    • Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can be used as a fluorination agent in organic synthesis .
    • The outcomes of these reactions can lead to the synthesis of various fluorinated organic compounds .

    Carbohydrate Chemistry

    • This compound can be used for click modifications in carbohydrate chemistry .
    • The outcomes of these reactions can lead to the synthesis of various modified carbohydrates .

    Glycosylation and Methylation Reactions

    • Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can also be used for glycosylation reactions and methylation reactions .
    • The outcomes of these reactions can lead to the synthesis of various glycosylated or methylated products .

    Regioselective Acetylation

    • Phenyl 4,6-O-benzylidene-b-D-glucopyranoside can be used for regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides .
    • The methods of application typically involve the treatment of this compound with acetic acid at elevated temperatures .
    • The outcomes of these reactions can lead to the formation of 6-O-acetyl derivatives .

    Fluorination Agent

    • This compound can be used as a fluorination agent in organic synthesis .
    • The methods of application typically involve the use of this compound as a reagent in various fluorination reactions .
    • The outcomes of these reactions can lead to the synthesis of various fluorinated organic compounds .

    Anti-HIV Agents

    • Phenyl β-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents .
    • The methods of application typically involve the use of this compound in various synthesis reactions .
    • The outcomes of these reactions can lead to the synthesis of various derivatives of β-D-glucopyranosides .

Safety And Hazards

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is classified as a non-combustible solid . The recommended personal protective equipment when handling this substance includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVONSHXUHYXKX-HIQCEYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583714
Record name Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

CAS RN

75829-66-2
Record name Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MH Bosch - 2004 - atrium.lib.uoguelph.ca
4,7-Diphenyl-1,10-phenanthrohne bis(trifluoroacetato) palladium(II) is an effective catalyst for the transfer vinylation of simple alcohols and protected monosaccharides using simple …
Number of citations: 2 atrium.lib.uoguelph.ca
P Bakó, K Vizvárdi, Z Bajor, L Tõke - Chemical Communications, 1998 - pubs.rsc.org
New chiral monoaza-15-crown-5 derivatives and lariat ethers anellated to phenyl β-D-glucoside have been synthesized which show significant asymmetric induction as phase transfer …
Number of citations: 37 pubs.rsc.org

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